molecular formula C17H21NO3 B12742130 Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate CAS No. 149221-23-8

Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate

Cat. No.: B12742130
CAS No.: 149221-23-8
M. Wt: 287.35 g/mol
InChI Key: OIMCHAPNVXTGQK-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate is a synthetic organic compound that belongs to the class of cyclohexene derivatives. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl acetoacetate with 4-methylphenylamine under acidic conditions to form the intermediate product. This intermediate is then subjected to cyclization and oxidation reactions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-4-((4-methylphenyl)amino)quinoline-3-carboxylate
  • Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-ylmethylidene-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexene ring and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

149221-23-8

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

ethyl 6-methyl-4-(4-methylanilino)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C17H21NO3/c1-4-21-17(20)16-12(3)9-14(10-15(16)19)18-13-7-5-11(2)6-8-13/h5-8,10,12,16,18H,4,9H2,1-3H3

InChI Key

OIMCHAPNVXTGQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)NC2=CC=C(C=C2)C)C

Origin of Product

United States

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